3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, a methoxyphenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of a suitable precursor to form the thienoquinoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the thienoquinoline core.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed through a condensation reaction between the thienoquinoline core and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can form larger molecules by combining the compound with other reactants.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halides, acids, and bases are often used as reagents in substitution reactions.
Condensation: Condensation reactions typically involve the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline Derivatives: Compounds with similar thienoquinoline cores but different substituents.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different cores.
Aminoquinoline Derivatives: Compounds with amino groups attached to quinoline cores.
Uniqueness
The uniqueness of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups and its potential applications. The presence of the thienoquinoline core, methoxyphenyl group, and amino group provides a unique chemical environment that can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S/c1-29(2)15-20-23(21(33)16-29)22(18-9-11-19(35-3)12-10-18)24-25(30)26(36-28(24)32-20)27(34)31-14-13-17-7-5-4-6-8-17/h4-12H,13-16,30H2,1-3H3,(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVZMXSDMCUTMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NCCC4=CC=CC=C4)N)C5=CC=C(C=C5)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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